![molecular formula C10H12ClNO3 B14788958 methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and contains an amino group, a hydroxyl group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate typically involves the esterification of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of methyl 5-[(1S)-1-amino-2-oxoethyl]-2-chlorobenzoate.
Reduction: Formation of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-aminobenzoate.
Substitution: Formation of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-substituted benzoate.
Scientific Research Applications
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorine atom may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11/h2-4,9,13H,5,12H2,1H3 |
InChI Key |
UYEPCBNVDUGPTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)
![3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylimino-iminoazanium](/img/structure/B14788890.png)
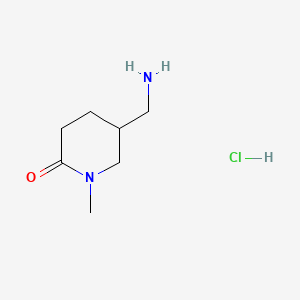
![1-[[(2S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B14788901.png)
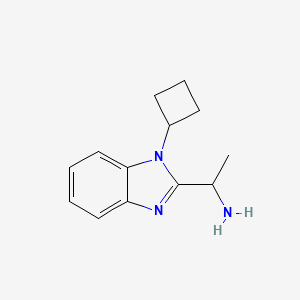
![(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788911.png)
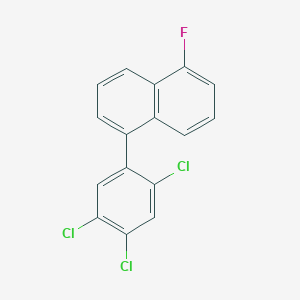


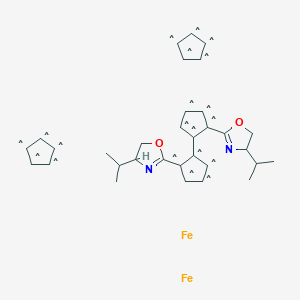
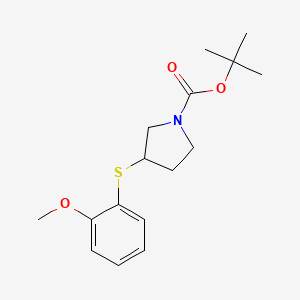
![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
